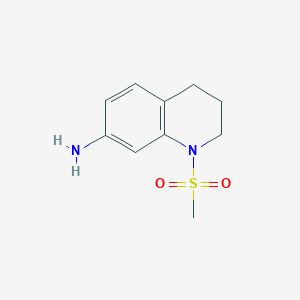
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
The compound “1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” contains a tetrahydroquinoline core, which is a type of heterocyclic compound. It also contains a methylsulfonyl group and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline core likely contributes to the rigidity of the molecule, while the methylsulfonyl and amine groups may participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group can act as a nucleophile or base, while the sulfonyl group can act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amine groups could impact its solubility .Scientific Research Applications
Enzyme Inhibition and Selectivity
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Studies have shown that its selectivity towards PNMT, as compared to the alpha 2-adrenoceptor, is significant, making it a useful compound for research in neurochemistry and pharmacology (Grunewald et al., 1997).
Synthesis and Chemical Reactivity
This compound and its derivatives have been synthesized through various chemical reactions, including cyclic amination onto aromatic rings of sulfonamides and radical cyclizations. These synthesis methods are crucial for producing the compound in quantities sufficient for research and potential therapeutic applications (Togo, Hoshina, & Yokoyama, 1996); (Togo, Hoshina, & Yokoyama, 1997).
Antioxidant Activity
Compounds like 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine have been evaluated for their antioxidant activities. Studies have found that certain 1,2,3,4-tetrahydroquinolines exhibit significant antioxidant properties, which could have implications in the treatment of diseases caused by oxidative stress (Nishiyama et al., 2003).
Potential Neurological Implications
Research has identified 1,2,3,4-tetrahydroquinoline and its derivatives in rat brain, suggesting a role in neurological functions or disorders. For instance, endogenous amines like these have been implicated in conditions such as parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Pharmaceutical Development
The compound's ability to inhibit specific enzymes with high selectivity makes it a candidate for the development of pharmaceuticals, particularly in the realm of neurological disorders. Its chemical properties allow for modifications that could enhance its effectiveness and specificity (Grunewald, Romero, & Criscione, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYQFQJWXVRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)

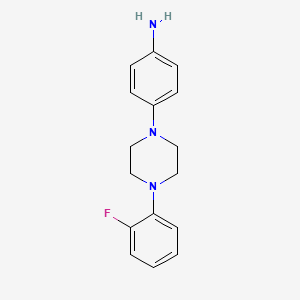
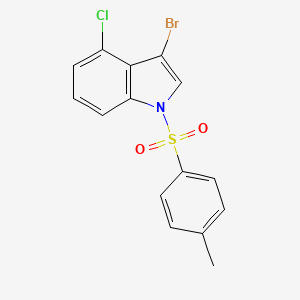
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
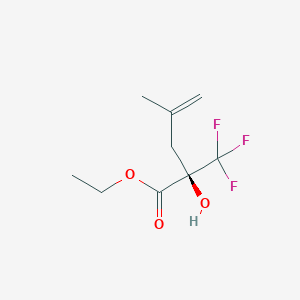
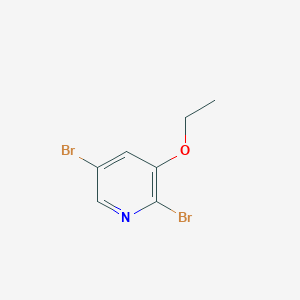

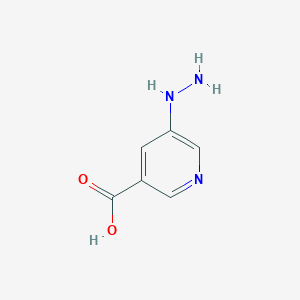
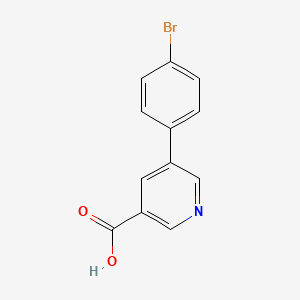
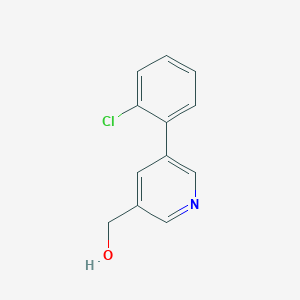
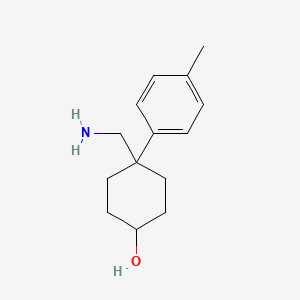
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)